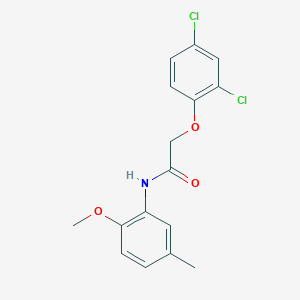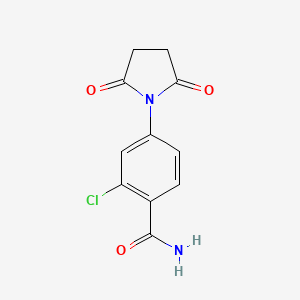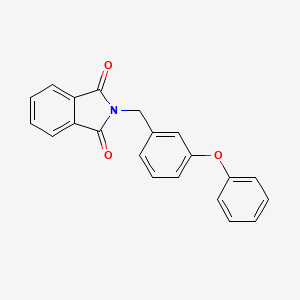
3-(4-nitrophenoxy)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenoxy)phthalonitrile, also known as NPPN, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPN is a phthalonitrile derivative that has a nitrophenyl group attached to one of its aromatic rings. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications.
作用機序
The mechanism of action of 3-(4-nitrophenoxy)phthalonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with nearby molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(4-nitrophenoxy)phthalonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the activation of certain enzymes. Additionally, 3-(4-nitrophenoxy)phthalonitrile has been shown to have antioxidant properties, which may be useful in the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(4-nitrophenoxy)phthalonitrile in lab experiments is its ease of synthesis and purification. Additionally, 3-(4-nitrophenoxy)phthalonitrile is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3-(4-nitrophenoxy)phthalonitrile is its sensitivity to light, which can lead to the formation of ROS and other reactive species that can interfere with experimental results.
将来の方向性
There are many potential future directions for research involving 3-(4-nitrophenoxy)phthalonitrile. One area of interest is the development of new materials for electronic devices, such as solar cells and light-emitting diodes, using 3-(4-nitrophenoxy)phthalonitrile and other phthalonitrile derivatives. Additionally, 3-(4-nitrophenoxy)phthalonitrile may have potential as a therapeutic agent for the treatment of cancer and other diseases, although further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-(4-nitrophenoxy)phthalonitrile may have applications in the field of catalysis, where it could be used to promote a range of organic reactions.
合成法
The synthesis of 3-(4-nitrophenoxy)phthalonitrile is a relatively straightforward process that involves the reaction of phthalonitrile with 4-nitrophenol in the presence of a catalyst. The reaction proceeds under mild conditions and yields 3-(4-nitrophenoxy)phthalonitrile as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(4-nitrophenoxy)phthalonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for the production of singlet oxygen, and as a precursor for the synthesis of other phthalonitrile derivatives. In addition, 3-(4-nitrophenoxy)phthalonitrile has been investigated for its potential use in the development of new materials for electronic devices and as a catalyst for organic reactions.
特性
IUPAC Name |
3-(4-nitrophenoxy)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3/c15-8-10-2-1-3-14(13(10)9-16)20-12-6-4-11(5-7-12)17(18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXRYJQHCZLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-phenyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5772231.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-3-phenylpropanamide](/img/structure/B5772255.png)
![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)


![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)

![methyl 3-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5772300.png)

![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5772314.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)